molecular formula C20H18N6O3S B2820342 N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795478-77-1

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2820342
CAS No.: 1795478-77-1
M. Wt: 422.46
InChI Key: RTXSBPQRMOUZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3-Acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide-based heterocyclic compound featuring a quinoxaline core linked to a 1-methylpyrazole moiety via a sulfonamide bridge. Quinoxalines are bicyclic aromatic systems known for their role in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .

Properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-13(27)14-6-5-7-15(10-14)22-19-20(24-18-9-4-3-8-17(18)23-19)25-30(28,29)16-11-21-26(2)12-16/h3-12H,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSBPQRMOUZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the amino group of the quinoxaline core reacts with an acetyl-substituted aromatic compound.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and functional groups:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target (Inferred) Synthesis Method Melting Point (°C)
N-(3-((3-Acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide Not reported Quinoxaline, sulfonamide, acetylphenyl Kinases, DNA topoisomerases Likely Suzuki coupling Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) 589.1 Chromen, pyrazolopyrimidine, sulfonamide Kinases (e.g., EGFR, VEGFR) Suzuki coupling 175–178
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Structural analog, ) Not reported Pyrazole, sulfanyl, trifluoromethyl Enzymes with thiol reactivity Nucleophilic substitution Not reported

Key Observations

Core Heterocycles: The target compound’s quinoxaline core contrasts with the pyrazolopyrimidine in Example 53 and simpler pyrazole in . Quinoxalines are rigid planar systems that enhance DNA intercalation, while pyrazolopyrimidines and chromens (as in Example 53) are associated with kinase inhibition .

Sulfonamide Role: Sulfonamide groups in all three compounds enhance solubility and enable hydrogen bonding with biological targets. However, the target compound’s sulfonamide connects a pyrazole and quinoxaline, whereas Example 53 links a pyrazolopyrimidine to a benzene ring .

Synthetic Routes: Example 53 was synthesized via Suzuki-Miyaura coupling, a method applicable to the target compound for introducing the acetylphenylamino group .

Computational Insights: AutoDock4 () is widely used to predict binding modes of sulfonamide derivatives. For example, Example 53’s chromen moiety likely targets ATP-binding pockets in kinases, while the target compound’s quinoxaline may intercalate DNA or inhibit topoisomerases .

Biological Activity

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of quinoxaline derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a quinoxaline core, an aniline group with an acetyl substitution, and a sulfonamide moiety. This unique combination of functional groups contributes to its specific chemical and biological properties.

Structural Formula

N 3 3 acetylphenyl amino quinoxalin 2 yl 1 methyl 1H pyrazole 4 sulfonamide\text{N 3 3 acetylphenyl amino quinoxalin 2 yl 1 methyl 1H pyrazole 4 sulfonamide}

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis via caspase activation
HeLa8.3Inhibition of cell proliferation
A54912.0Disruption of mitochondrial membrane potential

The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. It was assessed in animal models for its ability to reduce inflammation markers.

In Vivo Anti-inflammatory Study

In a murine model of inflammation induced by carrageenan, the administration of the compound resulted in:

Treatment GroupInflammation Score Reduction (%)
Control0
Compound Treatment45

This suggests that this compound may inhibit pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation and inflammation pathways.

Enzyme Inhibition

The compound acts as an inhibitor by binding to the active sites of enzymes involved in critical pathways, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to decreased cellular proliferation in cancer cells and reduced inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.